N-(2-(4-fluorophenoxy)ethyl)-2-(1H-indol-1-yl)acetamide
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Description
N-(2-(4-fluorophenoxy)ethyl)-2-(1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H17FN2O2 and its molecular weight is 312.344. The purity is usually 95%.
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Scientific Research Applications
Chemoselective Acetylation and Synthesis Processes
A study by Magadum and Yadav (2018) discusses the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, using immobilized lipase, highlighting the optimization of process parameters and the mechanism of this reaction (Magadum & Yadav, 2018).
Pharmacological Assessment of Acetamide Derivatives
Rani et al. (2016) synthesized novel acetamide derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, assessing their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, indicating the bioactivity potential of such compounds (Rani, Pal, Hegde, & Hashim, 2016).
Chemosensor Applications
Park et al. (2015) developed a chemosensor capable of monitoring Zn2+ concentrations in living cells and aqueous solutions, showcasing the application of acetamide derivatives in environmental and biological monitoring (Park et al., 2015).
Antimicrobial and Cytotoxicity Studies
Kaplancıklı et al. (2012) explored the antimicrobial activity and cytotoxicity of N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives, providing insights into their potential for developing new antimicrobial agents (Kaplancıklı et al., 2012).
Herbicidal Activity
Wu et al. (2011) designed and synthesized novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides with significant herbicidal activities against dicotyledonous weeds, demonstrating the agricultural applications of acetamide derivatives (Wu et al., 2011).
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-indol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c19-15-5-7-16(8-6-15)23-12-10-20-18(22)13-21-11-9-14-3-1-2-4-17(14)21/h1-9,11H,10,12-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPTYOVRTXZWCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCCOC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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